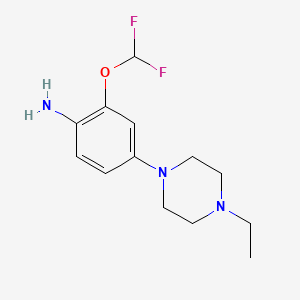
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline
Descripción general
Descripción
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline, also known as DFEP, is an aniline derivative that is used in a variety of scientific research applications. It is a versatile compound that has been used in both organic and inorganic synthesis, as well as in the development of new pharmaceuticals, pesticides, and other chemicals. DFEP is a colorless, odorless, and water-soluble compound that is relatively stable in aqueous solutions. It has a low toxicity, making it an attractive choice for many laboratory experiments.
Aplicaciones Científicas De Investigación
Reactions with Carbonyl Compounds and Aniline
2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin, a related compound, reacts with carbonyl compounds and aniline, forming colored ethylenic derivatives and corresponding oxazaborins. This suggests potential applications in organic synthesis and chemical reactions involving similar compounds (Vanallan & Reynolds, 1969).
Antimicrobial Activities
A study on 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, which is structurally similar, showed the synthesis of various derivatives with significant antimicrobial activities, particularly against Mycobacterium smegmatis. This points towards the potential use of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline in developing new antimicrobial agents (Yolal et al., 2012).
Electrochemical Applications
Electrochemical synthesis of novel polymers based on aniline derivatives demonstrates the use of these compounds in developing high conducting materials for applications like dye-sensitized solar cells. This suggests potential for 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline in similar electrochemical applications (Shahhosseini et al., 2016).
Synthesis of Benzimidazoles
The synthesis of benzimidazoles from related compounds indicates potential for 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline in creating novel organic compounds, useful in various chemical and pharmaceutical applications (Menteşe et al., 2015).
Three-Component Reactions
The compound's relatives have been used in three-component reactions involving arynes, tertiary amines, and nucleophiles, leading to the creation of tertiary aniline derivatives. This method can be potentially applicable to 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline for synthesizing biologically important molecules (Min, Seo, & Ko, 2018).
Optimization as Kinase Inhibitors
Related aniline derivatives have been optimized as potent inhibitors of Src kinase activity, suggesting potential pharmaceutical applications for 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline in targeted therapies (Boschelli et al., 2001).
Propiedades
IUPAC Name |
2-(difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3O/c1-2-17-5-7-18(8-6-17)10-3-4-11(16)12(9-10)19-13(14)15/h3-4,9,13H,2,5-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYOTBDFMVIKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



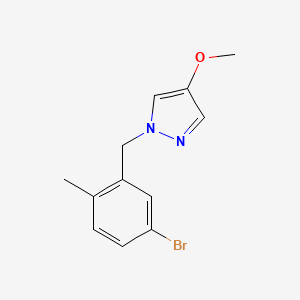

![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)
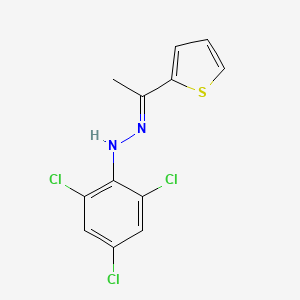
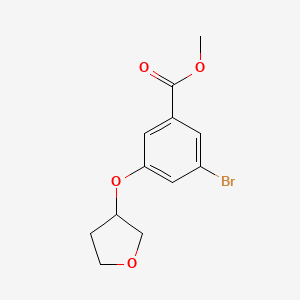
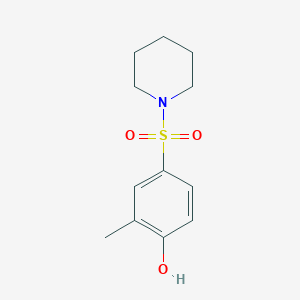
![[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol](/img/structure/B1415890.png)
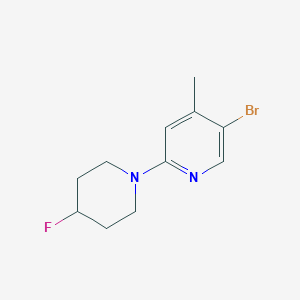
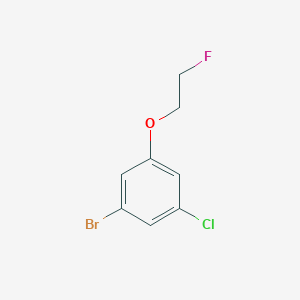
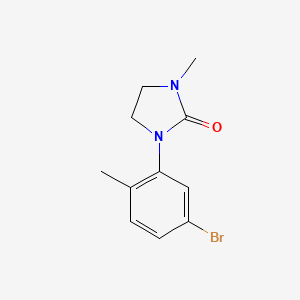
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
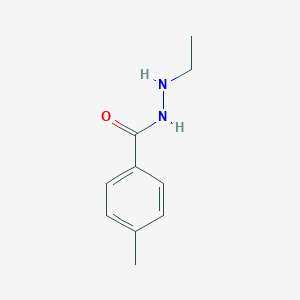
![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)